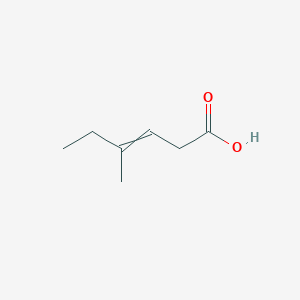

4-methylhex-3-enoic acid

Description

Contextualization of 4-Methylhex-3-enoic Acid within Branched-Chain Unsaturated Fatty Acid Studies

Branched-chain fatty acids (BCFAs) are a diverse group of fatty acids characterized by one or more methyl groups on the carbon chain. Unlike their straight-chain counterparts, BCFAs are less common in nature but play significant roles in various biological systems. This compound, with its methyl group at the fourth carbon and a double bond at the third position, is a notable member of the unsaturated BCFAs. smolecule.comevitachem.com

The unique structure of this compound, particularly the placement of the methyl branch and the double bond, influences its chemical reactivity and physical properties. smolecule.com These structural features distinguish it from other fatty acids and are a key focus of research. Studies on BCFAs often explore how these structural variations impact their function, including their roles as precursors in the synthesis of more complex molecules and their potential biological activities. The presence of both a branch point and unsaturation makes this compound a subject of interest for understanding structure-activity relationships within this class of fatty acids.

Identification and Occurrence of this compound in Natural Matrices

This compound has been identified in a variety of natural sources, often contributing to their characteristic aromas. For the first time, the (E)-isomer of 4-methyl-3-hexenoic acid was identified as an odor-active compound in yuzu (Citrus junos). researchgate.net It has also been detected in roasted Brazilian Arabica coffee, where it is associated with a sweaty odor. researchgate.net

Beyond the realm of fruits and beverages, this compound has been linked to mammalian scent profiles. Research has identified 3-methyl-2-hexenoic acid, a related compound, as a determinant of human axillary odor, formed by the action of Corynebacteria on odorless secretions. researchgate.net The study of such compounds in natural contexts often involves sophisticated analytical techniques like gas chromatography-mass spectrometry/olfactometry (GC-MS/O) and multidimensional gas chromatography-mass spectrometry (MDGC-MS) to isolate and identify these volatile molecules. researchgate.net

Another related compound, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, has been isolated from the fruiting bodies of the mushroom Boletus fraternus and identified as an allelochemical, a compound that affects the growth of other organisms. tandfonline.com

Isomeric Forms and Stereochemical Considerations of this compound

The presence of a double bond at the third carbon position in this compound gives rise to geometric isomerism, resulting in two distinct forms: the (E)-isomer (trans) and the (Z)-isomer (cis). researchgate.netstenutz.eu The spatial arrangement of the substituent groups around the double bond significantly impacts the molecule's shape and, consequently, its chemical and physical properties.

The IUPAC name for the (E)-isomer is (E)-4-methylhex-3-enoic acid. nih.gov This configuration is often specified in research contexts to distinguish it from the (Z)-isomer or a mixture of both. researchgate.netmolport.com Commercially, 4-methyl-3-hexenoic acid is sometimes available as a mixture of these isomers. fujifilm.com The stereoselective synthesis of each isomer is crucial for studying their individual properties and biological activities. researchgate.net For instance, both (Z)- and (E)-4-Methyl-3-hexenoic acids were synthesized stereoselectively for a study identifying them in coffee. researchgate.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 55665-79-7 |

| Isomeric Forms | (E)-4-methylhex-3-enoic acid, (Z)-4-methylhex-3-enoic acid |

Note: The CAS number and molecular weight are for the general compound, not specific to one isomer. nih.govnih.govlookchem.com

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-methylhex-3-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9) |

InChI Key |

VKWJULLMBKNPEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCC(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylhex 3 Enoic Acid

Stereoselective Synthetic Approaches to (E)- and (Z)-4-Methylhex-3-enoic Acid

Stereoselective synthesis is crucial for obtaining specific isomers of 4-methylhex-3-enoic acid, which can have distinct properties and applications.

Iron-Catalyzed Carbometalations for Stereocontrolled Synthesis

A notable stereoselective synthesis of both (Z)- and (E)-4-methylhex-3-enoic acid involves a two-step process initiated by the iron-catalyzed carbometalation of homopropargylic alcohols with Grignard reagents. researchgate.net This is followed by an oxidation step to yield the target carboxylic acid. researchgate.net This method demonstrates control over the geometry of the double bond, allowing for the selective production of either the (Z) or (E) isomer. researchgate.net Iron(III) salts are effective precatalysts for this carbometalation of alkynes. researchgate.net

Knoevenagel Condensation Strategies for γ,δ-Unsaturated Acids

The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of γ,δ-unsaturated acids. justia.comorganic-chemistry.org A variation, the Doebner modification, involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, like malonic acid, in the presence of a base such as pyridine. organic-chemistry.org This is followed by decarboxylation. organic-chemistry.org For instance, the Knoevenagel condensation of isobutyraldehyde (B47883) with ethyl cyanoacetate (B8463686) can produce an intermediate that, after further reaction and decarboxylation, yields a precursor to this compound. nih.govgoogleapis.com The stereoselectivity of the Knoevenagel condensation can often be influenced by the choice of catalyst and reaction conditions. organic-chemistry.org

Aldol (B89426) Condensation and Dehydration Routes to Unsaturated Carboxylic Acids

Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to synthesize α,β-unsaturated carboxylic acids. smolecule.comiitk.ac.in The process involves the base-catalyzed reaction of an enolate with a carbonyl compound, forming a β-hydroxy carbonyl intermediate, which then undergoes dehydration. smolecule.comiitk.ac.in For the synthesis of a related compound, (E)-4-methylhex-2-enoic acid, one approach involves the aldol condensation of butanal with acetaldehyde, followed by dehydration. The stereochemical outcome, favoring the (E)-isomer, is often controlled by the reaction temperature and the choice of base. smolecule.com

Wittig Reactions in Stereoselective Alkene Formation

The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.org It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Non-stabilized ylides typically lead to the (Z)-alkene, while stabilized ylides favor the formation of the (E)-alkene. wikipedia.orgaidic.it This reaction can be applied to the synthesis of this compound by choosing the appropriate aldehyde and Wittig reagent. aidic.itvulcanchem.com For example, a greener synthesis of 4-methyl-hex-4-enoic acid has been demonstrated using the Wittig reaction of levulinic acid. aidic.it

Catalytic Processes Utilizing Palladium or Nickel for Controlled Alkene Formation

Palladium and nickel catalysts are instrumental in various coupling reactions that can be adapted for the synthesis of unsaturated carboxylic acids with controlled stereochemistry.

Palladium-Catalyzed Reactions: Palladium-catalyzed carbonylation of allylic alcohols is a known method for producing β,γ-unsaturated esters, which can then be hydrolyzed to the corresponding acids. google.com For example, the carbonylation of pent-1-en-3-ol in the presence of a palladium chloride/triphenylphosphine catalyst system can yield methyl hex-3-enoate. google.com Furthermore, palladium-catalyzed cascade reactions, such as the cyclocarbopalladation of alkynyliodobenzamides followed by cross-coupling, demonstrate the utility of palladium in forming highly substituted alkenes with specific stereochemistry. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel-catalyzed multicomponent coupling reactions offer an efficient route to complex unsaturated carboxylic acids. sorbonne-universite.fr For instance, a nickel catalyst can promote the coupling of alkynes, buta-1,3-diene, and dimethylzinc (B1204448) under a carbon dioxide atmosphere to produce (5E,8Z)-2-vinyldeca-5,8-dienoic acids with high regio- and stereoselectivity. sorbonne-universite.fr Industrial processes may also employ nickel-catalyzed hydrogenation of precursor compounds to produce the target acid, optimizing for yield and purity.

Non-Stereoselective Synthetic Routes to this compound

In cases where a specific stereoisomer is not required, non-stereoselective methods can be employed. These routes often result in a mixture of (E) and (Z) isomers. One such approach is the alkylation of simpler carboxylic acids or their derivatives. smolecule.com Another general method involves the dehydration of the corresponding saturated or unsaturated alcohol under acidic conditions. smolecule.com These methods are often simpler and more direct but lack the stereochemical control of the more advanced catalytic and named reactions.

Data Tables

Table 1: Overview of Synthetic Methodologies

| Synthetic Method | Key Reagents/Catalysts | Stereoselectivity | Reference |

|---|---|---|---|

| Iron-Catalyzed Carbometalation | Iron(III) salts, Grignard reagents | Stereocontrolled for (E) and (Z) isomers | researchgate.net |

| Knoevenagel Condensation | Aldehyde, Active methylene compound, Base (e.g., pyridine) | Can be stereoselective | justia.comorganic-chemistry.org |

| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH) | Can favor (E)-isomer under kinetic control | smolecule.com |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | (Z) from non-stabilized ylides, (E) from stabilized ylides | wikipedia.orgaidic.it |

| Palladium-Catalyzed Carbonylation | Allylic alcohol, CO, Palladium catalyst | Can be stereoselective | google.com |

| Nickel-Catalyzed Coupling | Alkyne, Diene, Organozinc, CO2, Nickel catalyst | High regio- and stereoselectivity | sorbonne-universite.fr |

| Dehydration of Alcohols | Alcohol, Acid catalyst | Generally non-stereoselective | smolecule.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-methylhex-3-enoic acid |

| (Z)-4-methylhex-3-enoic acid |

| (E)-4-methylhex-2-enoic acid |

| 4-methyl-hex-4-enoic acid |

| (5E,8Z)-2-vinyldeca-5,8-dienoic acid |

| Acetaldehyde |

| Butanal |

| Carbon dioxide |

| Diethyl malonate |

| Dimethylzinc |

| Ethyl cyanoacetate |

| Grignard reagents |

| Homopropargylic alcohols |

| Isobutyraldehyde |

| Levulinic acid |

| Malonic acid |

| Methyl hex-3-enoate |

| Nickel |

| Palladium |

| Palladium chloride |

| Pent-1-en-3-ol |

| Phosphonium ylide |

| Pyridine |

Alkylation Reactions from Simpler Carboxylic Acid Derivatives

Alkylation reactions provide a fundamental route to construct the carbon skeleton of this compound from less complex starting materials. This approach involves the formation of a new carbon-carbon bond by attaching an alkyl group to a nucleophilic carbanion derived from a carboxylic acid or its equivalent.

A prominent strategy involves the asymmetric alkylation of chiral Schiff bases derived from glycine (B1666218). jst.go.jp In this method, a Schiff base is prepared from glycine tert-butyl ester and a chiral auxiliary, such as (1S, 2S, 5S)-2-hydroxypinan-3-one. jst.go.jp The resulting chiral entity is then deprotonated to form a nucleophilic enolate, which can be alkylated. Subsequent hydrolysis cleaves the alkylated product from the chiral auxiliary, yielding an enantiomerically enriched α-amino acid derivative, which can be further processed to the target acid. jst.go.jp This method allows for the recovery and reuse of the chiral source, enhancing the efficiency of the process. jst.go.jp

Another approach utilizes the alkylation of anions derived from Schiff bases of α-amino esters with fluorobenzene (B45895) tricarbonylchromium complexes. jst.go.jp Phase-transfer catalysis has also been employed for the alkylation of aldimine and ketimine derivatives of glycine ethyl ester, offering an alternative set of reaction conditions. jst.go.jp For a more direct synthesis, derivatives of hexanoic acid can be utilized. For instance, the use of strong bases like lithium diisopropylamide in conjunction with an electrophile such as crotonaldehyde (B89634) has been reported for the synthesis of (Z)-4-Methylhex-3-enoic acid. evitachem.com

Table 1: Overview of Alkylation Strategies

| Method | Key Reagents | Principle | Reference |

|---|---|---|---|

| Asymmetric Alkylation | Glycine tert-butyl ester, (1S, 2S, 5S)-2-hydroxypinan-3-one | Alkylation of a chiral Schiff base followed by hydrolysis. The chiral auxiliary is recyclable. | jst.go.jp |

| Direct Alkylation | Hexanoic acid derivative, Lithium diisopropylamide, Crotonaldehyde | Direct alkylation of a carboxylic acid derivative using a strong base and an electrophile. | evitachem.com |

| Phase-Transfer Catalysis | Glycine ethyl ester derivatives, Phase-transfer catalyst | Alkylation of glycine derivatives under phase-transfer conditions. | jst.go.jp |

Dehydration of Hydroxy-Alcohols to Unsaturated Acid Structures

The dehydration of alcohols is a classic and effective method for introducing carbon-carbon double bonds, a key feature of this compound. This elimination reaction typically involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org

The general mechanism involves the protonation of the alcohol's hydroxyl group by the acid, which transforms it into a good leaving group (water). libretexts.orgbyjus.com The departure of the water molecule generates a carbocation intermediate. byjus.com Finally, a base (such as water or the conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of an alkene. libretexts.org The reaction conditions, particularly temperature, are crucial and depend on the structure of the alcohol; tertiary alcohols dehydrate most easily, followed by secondary and primary alcohols. libretexts.orglibretexts.org

In the context of synthesizing unsaturated acids, a β-hydroxy aldehyde or ketone, often the product of an aldol reaction, can be dehydrated. openstax.org These aldol products are particularly susceptible to dehydration due to the presence of the carbonyl group. openstax.org The synthesis of (E)-4-methyl-3-hexenoic acid has been achieved starting from (E)-4-methyl-3-hexen-1-ol, which is then oxidized to the corresponding carboxylic acid. researchgate.net

Table 2: Dehydration of Alcohols - Reaction Mechanisms

| Alcohol Type | Mechanism | Description | Reference |

|---|---|---|---|

| Primary | E2 (Bimolecular Elimination) | A base removes a proton from a beta-carbon in a concerted step as the protonated hydroxyl group leaves. | libretexts.orglibretexts.org |

| Secondary & Tertiary | E1 (Unimolecular Elimination) | The protonated hydroxyl group leaves first to form a carbocation intermediate, which is then deprotonated to form the alkene. | libretexts.orglibretexts.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net Key principles applicable to the synthesis of this compound include maximizing atom economy, using catalytic reagents over stoichiometric ones, and designing for energy efficiency. acs.org

Other green chemistry strategies focus on reducing the use of protecting groups, which can often be achieved through the use of highly specific enzymes. acs.org Designing syntheses to be conducted at ambient temperature and pressure also minimizes energy requirements, aligning with green chemistry's goal of energy efficiency. acs.org

Biotechnological and Enzymatic Approaches for this compound Production

Biotechnological methods offer a powerful and sustainable alternative to traditional chemical synthesis for producing compounds like this compound. These approaches often utilize whole-cell microorganisms or isolated enzymes as biocatalysts, which can operate under mild conditions and exhibit high selectivity, often obviating the need for protecting groups. acs.orgsmolecule.com

Enzymatic methods using specific microorganisms have been investigated for the production of this compound from renewable resources. smolecule.com The use of enzymes aligns with green chemistry principles by offering high specificity and reducing waste. acs.org For example, in the synthesis of related compounds, ene-reductases (ERs) and alcohol dehydrogenases (ADHs) have been used in one-pot procedures to create stereogenic centers with high selectivity. researchgate.net Such enzymatic systems can be designed to include cofactor regeneration, for instance, by coupling the reduction step with the oxidation of a cheap substrate like glucose to gluconic acid. researchgate.net

The synthesis of precursors to related molecules, such as pregabalin, highlights the industrial potential of biocatalysis. researchgate.net Lipases, transaminases, and aldolases are examples of enzymes that have been successfully employed in large-scale industrial processes to produce chiral intermediates with high enantiomeric purity. researchgate.net These examples demonstrate the feasibility of developing enzymatic routes for the efficient and sustainable production of this compound.

Chemical Reactivity and Derivatization of 4 Methylhex 3 Enoic Acid

Reactions of the Carbon-Carbon Double Bond in 4-Methylhex-3-enoic Acid

The unsaturation present in the carbon chain is a key site for addition reactions, allowing for the conversion of the alkene into other functional groups or a saturated alkane backbone.

The carbon-carbon double bond in this compound can be readily reduced through catalytic hydrogenation to yield its saturated counterpart, 4-methylhexanoic acid. smolecule.comvulcanchem.com This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium-based catalysts are commonly employed for this transformation. rsc.org For instance, palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid, an allene (B1206475) precursor, can be used to stereoselectively produce this compound, which upon further hydrogenation yields 4-methylhexanoic acid. rsc.org Mechanistic studies demonstrate that the hydrogenation proceeds via the cis-addition of hydrogen from the catalyst's surface. rsc.org The complete reduction of the double bond results in the formation of 4-methylhexanoic acid, a saturated fatty acid. smolecule.comvulcanchem.com

| Reaction | Reactant | Catalyst | Product | Reference |

| Hydrogenation | This compound | Palladium (Pd) | 4-Methylhexanoic acid | smolecule.comvulcanchem.comrsc.org |

The participation of this compound in Michael addition and Diels-Alder reactions is nuanced and depends on its specific isomeric form.

The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com this compound is a β,γ-unsaturated acid, meaning its double bond is not in conjugation with the carbonyl group of the carboxylic acid. rsc.org Therefore, it is not a suitable substrate for the classical Michael reaction. masterorganicchemistry.comrsc.org However, its isomer, (E)-4-methylhex-2-enoic acid, is an α,β-unsaturated acid and can serve as a building block in reactions like the Michael addition.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com As a simple alkene, this compound itself is not a diene but could potentially act as a dienophile. masterorganicchemistry.com For it to participate effectively, the reaction would require a highly reactive diene, and the reactivity would be influenced by the electronic nature of the substituents on the double bond. A related compound, (Z)-5-Methylhex-3-enoic acid, has been noted to act as a dienophile in [4+2] cycloadditions. vulcanchem.com

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of derivatives, most notably esters and amides.

Esterification is a characteristic reaction of this compound, where it reacts with an alcohol to form an ester, which are often used in flavor and fragrance applications. smolecule.com This transformation can be catalyzed by acids. For example, the synthesis of methyl (E)-4-methyl-3-hexenoate is achieved through the boron trifluoride-catalyzed esterification of (E)-4-methyl-3-hexenoic acid with methanol. researchgate.net Similarly, reacting the acid with ethanol (B145695) in the presence of p-toluene sulfonic acid at elevated temperatures can produce the corresponding ethyl ester. google.com These reactions are fundamental in modifying the physical and sensory properties of the parent acid. smolecule.com

The carboxylic acid group of this compound can be converted into other derivatives, such as amides and thioesters. The direct reaction between a carboxylic acid and an amine to form an amide is generally not practical without high temperatures. libretexts.org Therefore, the acid is typically first "activated" by converting it into a more reactive derivative, such as an acid chloride or an ester. This activated intermediate can then readily react with an amine to form the corresponding amide. libretexts.org

A specific example of derivatization is the synthesis of S-methyl (E)-4-methyl-3-hexenethioate. This thioester is formed via the direct thioesterification of (E)-4-methyl-3-hexenoic acid with methyl chlorothiolformate. researchgate.net The amino group of other molecules can also be involved in forming amide linkages with carboxylic acids. cymitquimica.com

| Derivative Type | Reagents | Product | Reference |

| Methyl Ester | Methanol, Boron trifluoride | Methyl (E)-4-methyl-3-hexenoate | researchgate.net |

| Ethyl Ester | Ethanol, p-Toluene sulfonic acid | Ethyl 4-methylhex-3-enoate | google.com |

| Thioester | Methyl chlorothiolformate | S-Methyl (E)-4-methyl-3-hexenethioate | researchgate.net |

| Amide (General) | 1. Activating agent (e.g., SOCl₂) 2. Amine (R-NH₂) | N-substituted-4-methylhex-3-enamide | libretexts.org |

Derivatization Strategies for Functional Group Interconversion and Advanced Applications

The chemical versatility of this compound stems from its two primary functional groups: the carboxylic acid and the carbon-carbon double bond. These sites allow for a variety of derivatization strategies aimed at functional group interconversion, which in turn opens pathways to derivatives with advanced applications in materials science, organic synthesis, and the flavor and fragrance industry. smolecule.comcymitquimica.com

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime target for modification. Common derivatization reactions at this site include esterification, amidation, and reduction.

Esterification: this compound readily reacts with various alcohols in the presence of an acid catalyst to form the corresponding esters. smolecule.comevitachem.com These ester derivatives are of significant interest, particularly in the fragrance and flavor industries, where they can contribute to sweet, fruity, or other complex aroma profiles. cymitquimica.comgoogle.com For instance, the carbonylation of 3-methyl-pent-1-en-3-ol in the presence of ethanol can yield ethyl 4-methylhex-3-enoate. google.com

Amidation: The carboxylic acid can be converted into an amide through reaction with an amine. This nucleophilic substitution reaction typically requires activation of the carboxylic acid, for example, by converting it into an acyl chloride or using coupling agents. The resulting amides are fundamental structures in organic and medicinal chemistry.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 4-methylhex-3-en-1-ol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting unsaturated alcohol serves as a versatile intermediate for further synthetic modifications.

Derivatization Involving the Carbon-Carbon Double Bond

The C3=C4 double bond is another key site for chemical modification, allowing for addition and oxidation reactions.

Hydrogenation: The double bond can be saturated through catalytic hydrogenation, where hydrogen gas is added across the bond in the presence of a metal catalyst (e.g., palladium, nickel). smolecule.com This reaction converts this compound into its saturated counterpart, 4-methylhexanoic acid, altering its physical and chemical properties. smolecule.com

Oxidation: The double bond is susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the cleavage of the bond or the formation of diols, ketones, or aldehydes, depending on the reaction conditions.

Lactonization: Under specific conditions, such as photo-isomerization, acyclic unsaturated acids can undergo intramolecular reactions. Studies on related compounds like 4-methylpent-2-enoic acid have shown that a photo-initiated, intramolecular hydride shift from the γ to the β carbon can lead to the formation of a protonated five-membered ring lactone. cdnsciencepub.comresearchgate.net This suggests a potential pathway for converting this compound into a corresponding lactone derivative.

Advanced Applications of Derivatives

The derivatization of this compound is not merely an academic exercise; it is a means to synthesize molecules with specific, desirable properties for various applications. The esters are particularly notable for their use in the flavor and fragrance industry. cymitquimica.com Beyond fragrances, derivatives of this acid serve as versatile building blocks in organic synthesis for constructing more complex molecules that may have applications in pharmaceuticals or agrochemicals. For example, the structural backbone of this compound can be incorporated into larger, more complex molecules through reactions like Michael additions or Diels-Alder reactions involving its derivatives.

Table 1: Derivatization Reactions of this compound

| Reaction Type | Reactant(s) | Product | Potential Application |

| Esterification | Alcohol (e.g., Ethanol) | Ethyl 4-methylhex-3-enoate | Fragrances, Flavors cymitquimica.comgoogle.com |

| Amidation | Amine | N-substituted-4-methylhex-3-enamide | Synthetic Intermediate |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | 4-methylhex-3-en-1-ol | Chemical Synthesis |

| Hydrogenation | H₂ gas, Metal Catalyst (e.g., Pd, Ni) | 4-methylhexanoic acid | Altering physical/chemical properties smolecule.com |

| Lactonization | Photo-initiation | Lactone derivative | Synthetic Intermediate cdnsciencepub.com |

Advanced Analytical Characterization of 4 Methylhex 3 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-methylhex-3-enoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectroscopic Analysis.unirioja.es

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map out the connectivity of atoms in this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while coupling constants reveal spatial relationships between neighboring protons.

In the ¹H NMR spectrum of (E)-4-methylhex-3-enoic acid, the vinylic proton at the C3 position typically appears as a triplet, coupled to the adjacent methylene (B1212753) protons at C2. The signals for the ethyl group at C4 and the methyl group also at C4 show characteristic multiplets and singlets (or doublets depending on the specific isomer and resolution), respectively. The methylene protons at C2, being adjacent to the electron-withdrawing carboxylic acid group, are shifted downfield.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is the most downfield signal, typically appearing around 180 ppm. The olefinic carbons (C3 and C4) resonate in the characteristic alkene region of the spectrum, and their specific shifts can help confirm the substitution pattern of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-4-Methylhex-3-enoic Acid Note: Data is predictive and may vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 (-COOH) | ~10-12 (s, 1H) | ~179-181 |

| C2 (-CH₂-) | ~3.1 (d, 2H) | ~37-39 |

| C3 (=CH-) | ~5.3-5.5 (t, 1H) | ~118-120 |

| C4 (=C(CH₃)-) | - | ~140-142 |

| C4-CH₃ | ~1.6 (s, 3H) | ~15-17 |

| C5 (-CH₂-) | ~2.0 (q, 2H) | ~29-31 |

| C6 (-CH₃) | ~1.0 (t, 3H) | ~12-14 |

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment.youtube.com

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the stereochemistry of molecules by probing the spatial proximity of atoms. youtube.comtib.eu For this compound, which can exist as (E) and (Z) isomers, NOE spectroscopy is crucial for assigning the correct configuration around the C3-C4 double bond.

The NOE phenomenon results in a change in the intensity of an NMR signal when a nearby proton is irradiated. This effect is distance-dependent, typically observed for protons that are within 5 Å of each other. youtube.com In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks appear between the signals of protons that are close in space.

To distinguish between the (E) and (Z) isomers of this compound:

For the (E)-isomer , an NOE correlation would be expected between the vinylic proton on C3 and the methylene protons (H5) of the ethyl group.

For the (Z)-isomer , an NOE correlation would be observed between the vinylic proton on C3 and the protons of the methyl group attached to C4.

By analyzing these spatial correlations, the relative orientation of the substituents across the double bond can be definitively established. researchgate.net

Mass Spectrometry (MS) Techniques for Identification and Quantitation

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with chromatographic separation methods, it becomes a powerful tool for the identification and quantification of specific compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) and Olfactometry (GC-MS/O).researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for analyzing volatile and semi-volatile compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak for this compound would appear at an m/z of 128.17. nih.gov

GC-MS combined with Olfactometry (GC-MS/O) is a specialized technique used in flavor and fragrance analysis. researchgate.netscience.gov It allows for the simultaneous chemical identification and sensory evaluation of odor-active compounds. As compounds elute from the GC column, the effluent is split between the MS detector and a sniffing port, where a trained analyst assesses the odor. This technique has been instrumental in identifying (E)-4-methyl-3-hexenoic acid as a key odorant in yuzu, coffee, and hops, where it is described as having a characteristic "sweaty" or "urine-like" odor. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).bldpharm.comsigmaaldrich.com

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. wjpls.org this compound, being a carboxylic acid, is polar and can be readily analyzed by LC-MS, often using a reversed-phase column. Ultra-Performance Liquid Chromatography (UPLC) is an advancement that uses smaller particle-size columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. thegoodscentscompany.com

In LC-MS analysis of this compound, electrospray ionization (ESI) is a common ionization source. Due to the acidic proton, the compound is typically detected in negative ion mode as the deprotonated molecule, [M-H]⁻, at an m/z of 127.16. This approach is highly effective for quantifying the acid in various biological and environmental samples. copernicus.org

Tandem Mass Spectrometry for Fragmentation Pattern Analysis.tandfonline.com

Tandem Mass Spectrometry (MS/MS or MS²) provides an additional layer of structural information by analyzing the fragmentation patterns of a selected precursor ion. wikipedia.org This is particularly useful for confirming the identity of a compound in a complex matrix and for elucidating its structure. nih.gov

In an MS/MS experiment, the [M-H]⁻ ion of this compound (m/z 127) would be isolated and then subjected to collision-induced dissociation (CID). wikipedia.org This process breaks the ion into smaller, structurally significant fragment ions. The resulting product ion spectrum is characteristic of the molecule's structure.

Table 2: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M-H]⁻, m/z 127) Note: Fragmentation is predictive and based on common fragmentation rules for carboxylic acids.

| m/z of Fragment Ion | Proposed Identity/Loss |

| 109 | [M-H-H₂O]⁻ (Loss of water) |

| 83 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

| 69 | Cleavage of C2-C3 bond |

| 57 | Further fragmentation of the alkyl chain |

This detailed fragmentation data, when compared against spectral libraries or known standards, provides highly confident identification of this compound. tandfonline.com

Computational Mass Spectrometry Applications in Chemical Analysis

Computational mass spectrometry plays a significant role in the structural elucidation of this compound. Density Functional Theory (DFT) calculations, a common computational tool, have been used to reveal key structural details. For instance, DFT studies indicate a C=O bond length of approximately 1.22 Å and a C=C bond length of 1.34 Å, which are characteristic of carboxylic acids and alkenes, respectively. These calculations also predict a dihedral angle of about 180° for the C3-C4-C5-C6 chain, confirming a planar geometry around the double bond. smolecule.com

Mass spectrometric fragmentation patterns are also critical for identification. The molecular ion of this compound appears at an m/z of 128. smolecule.com Key diagnostic fragments include a peak at m/z 110, corresponding to the loss of a water molecule, and a peak at m/z 86, which suggests decarboxylation. smolecule.com These fragmentation patterns provide a unique fingerprint for the molecule.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 128.17 g/mol | nih.govnih.gov |

| Exact Mass | 128.083729621 Da | nih.govnih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.govnih.gov |

Advanced Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its isolation. bldpharm.comsigmaaldrich.com Preparative HPLC has been successfully employed to isolate this compound, particularly when dealing with process impurities from synthetic routes. researchgate.netsemanticscholar.org The method's high resolution allows for the separation of this compound from closely related isomers and other compounds.

For larger scale purification, preparative and flash chromatography are frequently utilized. researchgate.netsemanticscholar.org These techniques are often used as initial purification steps to separate this compound from reaction mixtures or natural extracts before finer purification by HPLC. researchgate.netrsc.org Flash chromatography, a rapid form of column chromatography, is particularly useful for routine purifications in a research setting. researchgate.net

Simulated Moving Bed (SMB) chromatography presents a cost-effective and efficient alternative for the large-scale separation of this compound. researchgate.netsemanticscholar.org This continuous chromatographic technique offers significant advantages in terms of solvent consumption and throughput compared to traditional batch chromatography. orochem.comaralyse.tech SMB has been identified as the most economical method for isolating impurities like 3-(aminomethyl)-5-methylhex-4-enoic acid, a structurally related compound. researchgate.netsemanticscholar.org The technology, which simulates a counter-current movement between the stationary and mobile phases, allows for the continuous separation of binary mixtures into two product streams. puritech.be

In the realm of flavor and fragrance analysis, where this compound can be a key odor-active compound, highly sensitive techniques are required. Aroma Extract Dilution Analysis (AEDA) is a method used to identify the most potent odorants in a sample by stepwise dilution of an extract followed by gas chromatography-olfactometry (GC-O). researchgate.netnih.govsigmaaldrich.com This technique has been instrumental in identifying (E)-4-methyl-3-hexenoic acid as a significant odorant in various natural products. researchgate.net

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) provides enhanced separation power for complex volatile mixtures. researchgate.netnih.gov This technique uses multiple columns with different separation properties to resolve co-eluting compounds, which is often necessary for the unambiguous identification of trace components like this compound in complex matrices such as essential oils. researchgate.netnih.gov The hyphenation with olfactometry (MDGC-MS/O) allows for the direct correlation of a specific smell with a separated compound. nih.gov

Other Spectroscopic and Analytical Methods

Beyond mass spectrometry and chromatography, other spectroscopic techniques provide valuable information about the structure and purity of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A strong, broad band is observed in the region of 2500–3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. smolecule.com A sharp, strong peak for the C=O stretch appears around 1700–1730 cm⁻¹. smolecule.com Additionally, a medium intensity C=C stretching band is typically found near 1630 cm⁻¹. smolecule.com

UV-Vis Spectroscopy: While not as structurally informative for this specific compound as IR or NMR, UV-Vis spectroscopy can be relevant. The π → π* transition of the carbon-carbon double bond and the n → π* transition of the carbonyl group are expected to show absorbance in the UV region. The exact wavelength of maximum absorbance can be influenced by the solvent and the presence of other chromophores. In a broader context of analyzing plant extracts containing such compounds, UV-Vis spectroscopy is a common tool. rjpponline.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-4-Methyl-3-hexenoic acid |

Computational and Theoretical Investigations of 4 Methylhex 3 Enoic Acid

Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. researchgate.net DFT has become a prominent method due to its balance of computational cost and accuracy. aps.org For 4-methylhex-3-enoic acid, DFT studies, such as those using the B3LYP functional with a 6-31G(d,p) basis set, provide detailed information about its geometry and electronic properties. smolecule.com

These calculations reveal key structural parameters. The C=O bond length of the carboxylic acid group is calculated to be approximately 1.22 Å, and the C=C double bond length is about 1.34 Å, both of which are consistent with typical values for these functional groups. smolecule.com The planarity of the double bond region is confirmed by a calculated dihedral angle (C3-C4-C5-C6) of nearly 180°. smolecule.com

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the carboxylic acid's oxygen atoms and the alkene's π orbitals, indicating these are the likely sites for electrophilic attack. smolecule.com Conversely, the LUMO is dominated by the π* orbitals of the alkene and the carbonyl group, identifying the electrophilic sites for potential nucleophilic attack. smolecule.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is calculated to be around 5.5 eV, which suggests moderate electronic stability and reactivity. smolecule.com

Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-31G(d,p))

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) might bind to a receptor or enzyme active site. While specific docking studies for this compound are not extensively documented in the provided literature, the principles of these methods can be applied to predict its potential biological interactions. nih.gov Such studies are crucial for understanding its mechanism of action if it were to be investigated as a bioactive compound.

Docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein, whose structure is often obtained from databases like the Protein Data Bank (PDB). The simulation then calculates the most likely binding poses and estimates the binding affinity. For this compound, key interactions would likely involve its carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and its hydrocarbon chain, which can form hydrophobic or van der Waals interactions. These simulations can guide the design of derivatives with potentially enhanced affinity or specificity for a particular biological target.

Theoretical Studies on Reaction Mechanisms and Kinetic Parameters

Theoretical studies are essential for mapping out the pathways of chemical reactions and calculating their energetic barriers and rates. For unsaturated carboxylic acids like this compound, theoretical investigations can shed light on reactions such as isomerizations or additions.

A study on the photoisomerization of the structurally similar protonated 4-methylpent-2-enoic acid provides a model for the potential photochemical behavior of this compound. cdnsciencepub.com Upon irradiation, the protonated acid undergoes a rapid cis/trans isomerization around the carbon-carbon double bond. cdnsciencepub.com A slower, photo-initiated intramolecular hydride shift from the γ-carbon to the β-carbon was also observed, leading to the formation of a protonated lactone. cdnsciencepub.com This proposed mechanism is consistent with a model where charge is localized on the β-carbon in the excited state. cdnsciencepub.com

Kinetic parameters for reactions can also be estimated computationally. For instance, the rate coefficients for the reaction of unsaturated organic compounds with atmospheric oxidants like ozone (O₃) are critical for environmental chemistry models. copernicus.org Structure-activity relationship (SAR) models, developed from extensive kinetic data, can be used to estimate these rate coefficients. copernicus.orgwhiterose.ac.uk For unsaturated acids, these estimations provide valuable data on their atmospheric lifetime and degradation pathways. whiterose.ac.uk Additionally, experimental quantum yields, which measure the efficiency of a photochemical process, can be determined and used to parameterize kinetic models of photoreactions. cdnsciencepub.com

Table 2: Examples of Theoretical/Experimental Kinetic Data for Related Unsaturated Acids

Table of Mentioned Compounds

Biochemical and Biological Roles of 4 Methylhex 3 Enoic Acid and Its Derivatives

Involvement in Biological Pathways and Metabolic Processes

The integration of 4-methylhex-3-enoic acid into biological systems spans from fundamental metabolic pathways to the biosynthesis of specialized secondary metabolites. Its role as a precursor and a modulator of gene expression highlights its significance in cellular function.

Role in Lipid Metabolism and Influence on Cellular Signaling Pathways

Branched-chain fatty acids (BCFAs), such as this compound, are known to influence lipid metabolism and cellular signaling, although direct studies on this compound are limited. Research on other BCFAs provides insights into its potential roles. For instance, certain BCFAs can affect the expression of key enzymes in fatty acid synthesis. Studies have shown that iso-BCFAs can lead to a decreased expression of fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor in lipid homeostasis. In contrast, anteiso-BCFAs have been observed to increase the mRNA levels of FASN nih.gov. This suggests that the specific branching pattern of BCFAs can have opposing effects on lipid metabolism.

Moreover, BCFAs are recognized as signaling molecules that can modulate various cellular processes. They have the capacity to bind to nuclear receptors, which are critical in regulating the transcription of genes involved in metabolism and inflammation nih.gov. The signaling functions of branched-chain amino acids, the precursors to some BCFAs, are well-documented, particularly their role in activating the mTOR signaling pathway, which influences protein synthesis, insulin (B600854) resistance, and cellular stress responses nih.gov. Given the structural similarities and metabolic links, it is plausible that this compound could exert similar effects on cellular signaling cascades.

Biosynthetic Routes to Natural Products Incorporating this compound Moieties (e.g., leucinostatins, erinacerin I, icumazole)

A key biological role of this compound and its isomers is their incorporation as building blocks in the biosynthesis of complex natural products with significant biological activities.

Leucinostatins: The biosynthesis of the antibiotic leucinostatins involves the incorporation of a 4-methylhex-2-enoic acid moiety, an isomer of this compound. This lipopeptide natural product is assembled by a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The 4-methylhex-2-enoic acid unit is believed to be synthesized by a reducing PKS, which is then linked to the N-terminus of the peptide chain.

Icumazoles: The biosynthesis of the potent antifungal agents, icumazoles, also proceeds via a PKS/NRPS hybrid pathway. A key precursor in this pathway is 4-methyl-2-hexenoyl-ACP, another isomer of the target compound biorxiv.org. This precursor is formed by specific PKS modules and is subsequently carboxylated by a unique crotonyl-CoA carboxylase/reductase (CCR) enzyme, IcuL, to form 2-methylbutylmalonyl-ACP, an essential building block for the icumazole scaffold biorxiv.org.

The table below summarizes the natural products and the specific isomeric moiety of 4-methylhexenoic acid incorporated into their structure.

| Natural Product | Incorporated Moiety | Biosynthetic Machinery |

| Leucinostatins | 4-methylhex-2-enoic acid | PKS/NRPS |

| Icumazoles | 4-methyl-2-hexenoyl-ACP | PKS/NRPS |

Precursor Feeding Strategies for Enhanced Secondary Metabolite Production in Biocultures

The targeted production of valuable secondary metabolites in microbial fermentation can often be enhanced by supplying specific precursors to the culture medium. This strategy, known as precursor feeding, can bypass rate-limiting steps in a biosynthetic pathway and divert metabolic flux towards the desired product. While specific studies on feeding this compound for the production of leucinostatins, erinacerin I, or icumazoles are not yet prevalent in the literature, the principle is well-established.

For instance, the production of other complex natural products has been successfully increased by feeding precursors of their fatty acid side chains. The enrichment of fermentation media with appropriate building blocks can significantly increase the yield of the final product. Low-cost complex media, such as those derived from wheat gluten hydrolysates, have been explored as alternatives to standard laboratory media for the production of recombinant proteins and could potentially be adapted for the production of secondary metabolites by incorporating specific precursors.

Enzymatic Transformations and Biocatalysis Involving this compound Analogues

The unique chemical structure of this compound and its analogues makes them interesting substrates for enzymatic transformations. Biocatalysis offers a powerful tool for the selective modification of such molecules, leading to the synthesis of valuable chiral compounds and other fine chemicals.

Enoate reductases (ERs) are a class of enzymes that catalyze the asymmetric reduction of activated C=C double bonds, a key reaction in the synthesis of chiral carboxylic acids. While the direct hydrogenation of this compound by ERs has not been extensively documented, these enzymes have been successfully employed for the hydrogenation of similar unsaturated acids, such as 2-hexenedioic acid, to produce adipic acid semanticscholar.org. This demonstrates the potential of biocatalysis for the stereoselective transformation of α,β-unsaturated carbonyl compounds and suggests that ERs could be engineered or screened for activity towards this compound.

The table below presents examples of enzymatic transformations on analogues of this compound.

| Enzyme Class | Substrate Analogue | Product |

| Enoate Reductase | 2-Hexenedioic acid | Adipic acid |

| Enoate Reductase | Muconic acid | Adipic acid |

Receptor and Enzyme Interaction Studies for Elucidating Mechanisms of Action

The biological effects of fatty acids are often mediated through their interaction with specific cellular receptors and enzymes. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as ligand-activated transcription factors and are key regulators of lipid and glucose metabolism nih.gov. Various fatty acids and their derivatives have been identified as natural ligands for PPARs nih.gov.

While direct binding studies of this compound to PPARs have not been reported, the structural similarity to known PPAR ligands suggests it could be a potential modulator of PPAR activity. The binding of fatty acids to the ligand-binding domain of PPARs induces a conformational change that leads to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. The large, hydrophobic ligand-binding pocket of PPARs allows them to accommodate a wide range of lipid molecules nih.gov.

Applications in Untargeted Metabolomics and Metagenomics as a Biomarker

Untargeted metabolomics, the comprehensive analysis of all small molecules in a biological sample, is a powerful tool for biomarker discovery. Changes in the metabolic profile can provide a snapshot of the physiological state of an organism and can be indicative of disease. Several studies have utilized metabolomics to identify potential biomarkers for various diseases, including colorectal cancer (CRC).

In the context of CRC, alterations in the gut microbiome and associated metabolic products are thought to play a significant role in disease development. Untargeted metabolomic analyses of serum and fecal samples from CRC patients have revealed distinct metabolic signatures compared to healthy individuals nih.govfrontiersin.org. While this compound has not been explicitly identified as a definitive biomarker for CRC in large-scale studies, the detection of various other fatty acids and their derivatives in these studies suggests that branched-chain fatty acids could be part of the complex metabolic changes associated with the disease nih.govscholaris.camdpi.com.

Metagenomic analysis of microbial communities, particularly in the gut, can provide insights into the functional potential of the microbiome, including the biosynthesis of various metabolites. The identification of biosynthetic gene clusters for fatty acids and other secondary metabolites within metagenomic datasets can help to link microbial populations to the production of specific compounds that may serve as biomarkers.

Identification through Phytochemical Screening of Biological Materials

Similarly, phytochemical screening of hop (Humulus lupulus L.) volatile oil has also led to the identification of (E)-4-methyl-3-hexenoic acid. semanticscholar.org In a study focused on characterizing the compounds responsible for a sweat-like odor in hop essential oil, researchers employed gas chromatography-mass spectrometry/olfactometry (GC-MS/O) and aroma extract dilution analysis (AEDA). semanticscholar.org This methodology facilitated the pinpointing of specific odor-active compounds, among which (E)-4-methyl-3-hexenoic acid was identified for the first time in this particular biological material. semanticscholar.org

The table below summarizes the findings from these phytochemical screening studies.

| Biological Material | Compound Identified | Analytical Methods Used | Research Finding |

| Yuzu (Citrus junos) Volatile Oil | (E)-4-methylhex-3-enoic acid | Gas Chromatography-Olfactometry (GC-O), Multi-dimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) | Identified as an odor-active unsaturated aliphatic acid contributing to the yuzu aroma. researchgate.net |

| Hop (Humulus lupulus L.) Volatile Oil | (E)-4-methylhex-3-enoic acid | Gas Chromatography-Mass Spectrometry/Olfactometry (GC-MS/O), Aroma Extract Dilution Analysis (AEDA) | Identified as one of the compounds responsible for the sweat-like odor in hop volatile oil. semanticscholar.org |

Applications in Advanced Organic Synthesis

4-Methylhex-3-enoic Acid as a Versatile Building Block in Complex Molecular Construction

This compound serves as a valuable synthon for the construction of intricate molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to introduce new functionalities and build molecular complexity. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further synthetic transformations.

The carbon-carbon double bond in the molecule's backbone allows for a range of addition and cycloaddition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is particularly useful in the stereoselective synthesis of natural products and other complex organic molecules where precise control over the three-dimensional arrangement of atoms is crucial.

One of the key attributes of this compound is its potential for use in asymmetric synthesis. The methyl-substituted double bond can direct the stereochemical outcome of reactions, allowing for the synthesis of chiral molecules with a high degree of enantiomeric purity. This is of paramount importance in the synthesis of biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect.

Table 1: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH4, THF | Alcohol |

| Halogenation | NBS, CCl4 | Allylic Bromide |

| Epoxidation | m-CPBA, CH2Cl2 | Epoxide |

Precursor Role in Pharmaceutical Synthesis and Drug Discovery Efforts

While specific blockbuster drugs directly derived from this compound are not prominently documented, its structural motif is present in various biologically active molecules, suggesting its potential as a precursor in pharmaceutical synthesis and drug discovery. The lipophilic nature of its carbon chain, combined with the reactive carboxylic acid functionality, makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications.

The unsaturated nature of the molecule allows for the introduction of diverse pharmacophores through various chemical transformations. For instance, the double bond can be functionalized to incorporate nitrogen-containing heterocycles, which are common scaffolds in many drug molecules. Furthermore, the carboxylic acid group can be used to link the molecule to other fragments, enabling the construction of larger, more complex drug candidates through fragment-based drug design approaches.

Preliminary research has suggested that some short-chain unsaturated fatty acids exhibit antimicrobial properties. nih.gov This opens up avenues for exploring this compound and its derivatives as potential leads for the development of new antibacterial and antifungal agents. The investigation into the biological activities of compounds synthesized from this precursor is an active area of research.

Integration into Agrochemical Development

In the field of agrochemical development, there is a continuous search for new and effective herbicides, pesticides, and fungicides with improved environmental profiles. While specific commercial agrochemicals based on this compound are not widely reported, the structural features of this compound suggest its potential utility in this sector.

The carboxylic acid moiety is a common feature in many herbicides, as it can mimic natural plant hormones and disrupt growth processes. The unsaturated carbon chain of this compound could be modified to enhance its herbicidal activity or to improve its selectivity for certain weed species.

Furthermore, the development of derivatives of this compound could lead to new classes of insecticides or fungicides. The introduction of specific functional groups onto the carbon backbone could result in compounds that interfere with the biological processes of target pests or pathogens. The exploration of the biological activity of various synthetic derivatives of this compound is a promising strategy for the discovery of novel agrochemicals.

Polymeric Materials and Advanced Materials Science Applications

The presence of both a polymerizable double bond and a functional carboxylic acid group makes this compound a candidate for the synthesis of functional polymers and advanced materials. The double bond can participate in addition polymerization reactions, either through free-radical or controlled radical polymerization techniques, to form polymers with a poly(alkenoic acid) backbone.

The carboxylic acid groups along the polymer chain can serve as sites for further modification, allowing for the introduction of a wide range of functionalities. This can be used to tune the physical and chemical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. For example, the carboxylic acid groups can be used to crosslink the polymer chains, leading to the formation of hydrogels or other network polymers.

These functional polymers could find applications in various areas of materials science, including as coatings, adhesives, and drug delivery vehicles. The ability to tailor the properties of the polymer by modifying the carboxylic acid groups makes this compound an interesting monomer for the development of new smart materials that can respond to changes in their environment, such as pH or temperature.

Environmental and Atmospheric Chemical Research of 4 Methylhex 3 Enoic Acid

Atmospheric Oxidation and Degradation Mechanisms

There is no available research that specifically investigates the atmospheric oxidation and degradation mechanisms of 4-methylhex-3-enoic acid. While general principles of atmospheric chemistry suggest that as an unsaturated carboxylic acid, it would likely react with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), the specific reaction pathways, intermediate products, and final degradation products have not been determined for this compound.

Reaction Kinetics with Atmospheric Oxidants (e.g., Ozone)

Detailed kinetic data for the reaction of this compound with major atmospheric oxidants are absent from the scientific literature. To understand the atmospheric lifetime and impact of this compound, rate constants for its reactions with OH radicals, ozone, and other oxidants would need to be experimentally measured. Without this data, it is impossible to create a data table of reaction kinetics or to accurately predict its persistence in the atmosphere.

Modeling of Atmospheric Fate and Transport

Due to the absence of fundamental data on its emissions, chemical reactions, and deposition rates, no specific modeling of the atmospheric fate and transport of this compound has been performed. Such models are crucial for predicting the spatial and temporal distribution of a compound in the atmosphere and for assessing its potential environmental impacts. The development of such a model would require the foundational experimental data that is currently unavailable.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-methylhex-3-enoic acid, and how do they influence experimental handling?

- Answer : The compound (CAS 55665-79-7) has a molecular formula of C₇H₁₂O₂ (MW 128.17 g/mol). Key properties include a boiling point of 118°C (at 12 Torr), a density of ~0.9644 g/cm³, and a predicted pKa of 4.52 ± 0.10 . The low melting point (~-9.25°C) and refractive index (1.4512 at 589.3 nm) suggest it is a liquid at room temperature, requiring inert atmosphere storage to prevent oxidation . For characterization, use GC-MS for purity analysis and NMR (e.g., ¹H, ¹³C) to confirm structural integrity.

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Answer : While direct synthesis protocols are not detailed in the provided evidence, biotransformation of β-myrcene using Pseudomonas spp. strain M1 is a documented biosynthetic route . Chemical synthesis likely involves α,β-unsaturated acid formation via Horner-Wadsworth-Emmons or Wittig reactions. Challenges include controlling stereochemistry (E/Z isomerism) and avoiding side reactions like polymerization. Purification via fractional distillation or preparative HPLC is critical due to its volatility .

Q. How should researchers handle discrepancies in reported physical data (e.g., boiling points) for this compound?

- Answer : Variations in boiling points (e.g., 118°C at 12 Torr vs. other literature values) often arise from differences in measurement conditions (pressure, purity). Validate data using standardized methods (e.g., ASTM distillation) and cross-reference with computational models (e.g., COSMO-RS for vapor pressure predictions). Contradictions may also stem from isomeric mixtures; employ chiral chromatography or NOESY NMR to resolve stereochemical ambiguities .

Advanced Research Questions

Q. What role does this compound play in microbial metabolism, and how can this inform biocatalytic applications?

- Answer : In Pseudomonas strain M1, this compound is a β-myrcene biotransformation product, likely via cytochrome P450-mediated oxidation. Its production correlates with modular gene clusters acquired through horizontal transfer, suggesting evolutionary adaptability . Researchers can exploit these pathways for sustainable synthesis of insect pheromones or aroma compounds by engineering heterologous hosts (e.g., E. coli) with tailored P450 enzymes.

Q. How does the stereochemistry of this compound impact its biological activity or material properties?

- Answer : The E/Z configuration at the double bond (C3-C4) affects intermolecular interactions. For instance, the (E)-isomer may exhibit stronger hydrogen-bonding capacity due to spatial alignment of the carboxylic acid group, influencing crystallization behavior or receptor binding. Use dynamic kinetic resolution (DKR) or asymmetric catalysis to isolate enantiomers, and evaluate bioactivity via assays like enzyme inhibition (e.g., lipase) or olfactometry for fragrance studies .

Q. What computational strategies are recommended for modeling the reactivity of this compound in complex reactions?

- Answer : Employ density functional theory (DFT) to study electrophilic addition or conjugate acid-base equilibria. Parameters like Fukui indices can predict reactive sites for functionalization (e.g., Michael addition). Molecular dynamics (MD) simulations are useful for studying aggregation behavior in solvents, which is critical for designing homogeneous catalytic systems. Tools like Gaussian or ORCA are recommended, with solvent effects modeled using COSMO .

Q. How can researchers resolve contradictory data on the compound’s stability under varying storage conditions?

- Answer : While recommends room-temperature storage, degradation via autoxidation or hydration may occur. Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use argon/vacuum sealing to inhibit oxidation, and add stabilizers (e.g., BHT) for long-term storage. Conflicting reports should be contextualized with analytical metadata (e.g., humidity during measurement) .

Methodological Recommendations

- Synthesis : Optimize Wittig reactions with triethyl phosphonoacetate; monitor via TLC (hexane/EtOH 1:1, Rf ≈ 0.59) .

- Characterization : Use ¹H NMR (DMSO-d₆) for olefinic proton signals (δ 5.2–5.8 ppm) and IR for carboxylic O-H stretches (~2500–3000 cm⁻¹) .

- Applications : Explore pheromone activity in agrochemical studies or as a chiral building block in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.